![molecular formula C23H16Cl2N2O B11073526 2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline](/img/structure/B11073526.png)
2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Benzyl halides for nucleophilic substitution, halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
Chemistry
In chemistry, 2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor antagonists, or other bioactive molecules.
Industry
Industrially, quinoxaline derivatives can be used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: A simpler analogue with a phenyl group instead of the benzyl and vinyl groups.
2-(2,4-Dichlorophenyl)quinoxaline: Similar structure but lacks the benzyl and vinyl groups.
3-Vinylquinoxaline: Contains the vinyl group but lacks the benzyl and dichlorophenyl groups.
Uniqueness
2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE is unique due to the presence of both benzyl and vinyl groups, which may confer distinct chemical and biological properties compared to its simpler analogues.
Properties
Molecular Formula |
C23H16Cl2N2O |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylmethoxyquinoxaline |
InChI |
InChI=1S/C23H16Cl2N2O/c24-18-12-10-17(19(25)14-18)11-13-22-23(28-15-16-6-2-1-3-7-16)27-21-9-5-4-8-20(21)26-22/h1-14H,15H2/b13-11+ |
InChI Key |
BMDSKPMHAYPYNM-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B11073454.png)
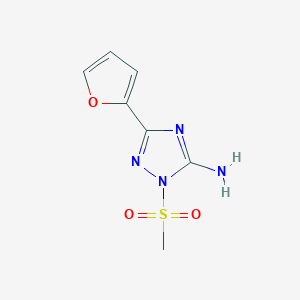
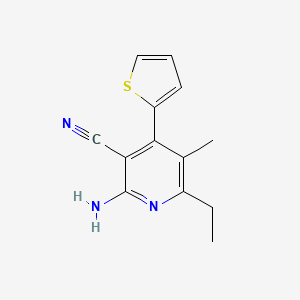
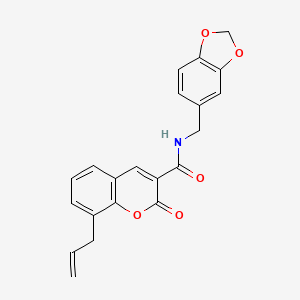
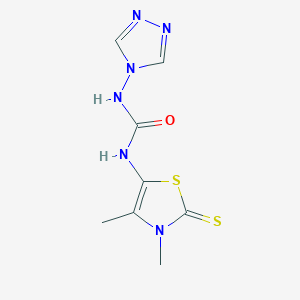
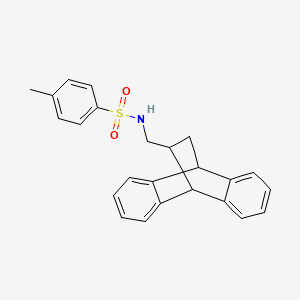
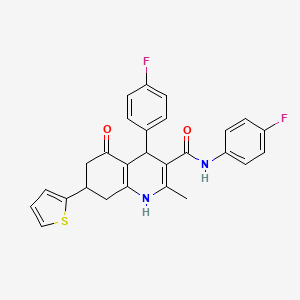
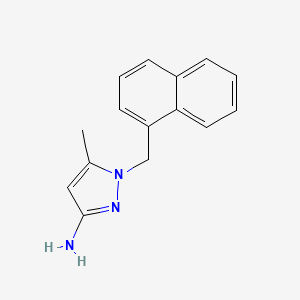

![4-(4,6-diethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B11073512.png)
![methyl 3-[({4-[bis(2-chloroethyl)sulfamoyl]phenyl}carbonyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11073516.png)


